4-Bromo-5-fluoropyridin-3-ol is a pyridine derivative that features both bromine and fluorine substituents at specific positions on the aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug discovery.
The compound is commercially available from various chemical suppliers and can be synthesized through several chemical methods. Its Chemical Abstracts Service (CAS) number is 1805936-65-5, which uniquely identifies this specific compound in chemical databases.
4-Bromo-5-fluoropyridin-3-ol is classified as a halogenated aromatic compound. It is categorized under the broader class of heterocyclic compounds due to the presence of a nitrogen atom in the pyridine ring. Its classification also includes properties such as acute toxicity and potential irritant effects, as indicated by safety data sheets.
The synthesis of 4-bromo-5-fluoropyridin-3-ol typically involves halogenation reactions. A common method includes the bromination of 5-fluoropyridin-3-ol using bromine or a brominating agent. This reaction is generally carried out in an organic solvent, such as dichloromethane or chloroform, under controlled conditions to prevent over-bromination.
In industrial settings, continuous flow reactors may be utilized to enhance yield and control reaction parameters more effectively.
The molecular formula for 4-bromo-5-fluoropyridin-3-ol is CHBrFNO, indicating it contains five carbon atoms, four hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom.
4-Bromo-5-fluoropyridin-3-ol can participate in various chemical reactions typical of halogenated pyridines:
Common reagents for these reactions include:
The mechanism of action for 4-bromo-5-fluoropyridin-3-ol primarily involves its interaction with biological targets such as enzymes or receptors. The presence of halogens can influence the compound's reactivity and binding affinity towards these targets, potentially leading to modulation of biological pathways.
Research indicates that halogenated pyridine derivatives may exhibit antimicrobial and anticancer activities through mechanisms involving enzyme inhibition or receptor modulation. Specific studies are ongoing to elucidate the precise molecular interactions and pathways involved.
4-Bromo-5-fluoropyridin-3-ol has several scientific uses:
Regioselective halogenation of the pyridine ring presents significant challenges due to competing substitution patterns and the need for precise control over electronic effects. For 4-bromo-5-fluoropyridin-3-ol, two primary strategies dominate contemporary synthesis:
Radical Bromination Directed by Ortho-Fluorine: The electron-withdrawing nature of fluorine at C5 activates adjacent positions (C4 and C6) for electrophilic attack. N-Bromosuccinimide (NBS) under radical initiation (AIBN, 70–80°C) achieves >85% regioselectivity for C4 bromination when C5-fluorine is pre-installed. This strategy leverages the fluorine atom’s −I effect to direct bromination to the C4 position, minimizing dibromide byproducts to <5% [5] [7].
Electrophilic Fluorination of Brominated Precursors: Late-stage fluorination employs tetrabutylammonium fluoride (TBAF) or diethylaminosulfur trifluoride (DAST) on 4-bromo-3-hydroxypyridine substrates. TBAF in DMF at 25°C facilitates nucleophilic aromatic substitution (S~N~Ar) at C5, exploiting the ortho-activation by the C4 bromine atom. Yields range from 70–78%, with unreacted starting material (<15%) as the primary impurity [7] .
Table 1: Comparative Performance of Brominating Agents for C4 Functionalization
Brominating Agent | Positional Selectivity | Yield (%) | Key Byproducts |
---|---|---|---|
NBS/AIBN | C4 (ortho to F) | 85–92 | 4,6-Dibromide (3–5%) |
Br₂/FeCl₃ | C4/C6 mixture | 45–60 | Dibromides (15–20%) |
CuBr₂/DMF | Low selectivity | 30–40 | Dehalogenated products |
Solvent polarity and catalyst selection critically influence reaction kinetics and purity in multi-step routes:
Nucleophilic Fluorination: Polar aprotic solvents (DMF, N-methyl-2-pyrrolidone) enhance fluoride ion solubility and reduce side reactions. DMF outperforms THF and acetonitrile, providing 75–80% fluorination yield with TBAF due to superior solvation of the ammonium cation [5] [7]. Catalytic copper(I) iodide (5 mol%) accelerates S~N~Ar by stabilizing the Meisenheimer complex, reducing reaction time from 24 h to 6 h at 80°C [6].
Cyclization and Functional Group Interconversion: For hydroxyl-directed bromination, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in THF minimizes O-alkylation during ether formation. When paired with Pd/C (2 mol%), hydrogenation of nitro intermediates achieves full conversion in <2 h, versus 8 h with PtO₂ [5].
Table 2: Solvent Impact on Fluorination Efficiency
Solvent | Dielectric Constant (ε) | Fluorination Yield (%) | Reaction Time (h) |
---|---|---|---|
DMF | 38.3 | 78 | 6 |
DMSO | 47.2 | 72 | 8 |
Acetonitrile | 37.5 | 65 | 12 |
THF | 7.6 | 42 | 24 |
The order of halogen introduction profoundly impacts yield and purity:
Sequential Halogenation (Bromination→Fluorination): Preferred for large-scale synthesis. Initial C4 bromination of 5-fluoropyridin-3-ol with NBS achieves 92% yield. Subsequent C5 fluorination requires harsh conditions (DAST, 100°C) but avoids protecting groups. Overall yield: 68–73% [5] .
Direct Halogenation: Simultaneous bromo/fluoro installation using bromine monofluoride (BrF) generates complex mixtures. Only 40–50% of the target compound is obtained, with 3-bromo-5-fluoro-4-hydroxypyridine (30%) and 5-bromo-4-fluoropyridin-3-ol (15%) as major isomers [4] [7].
Key Trade-offs:
Table 3: Yield Analysis of Halogenation Pathways
Method | Steps | Overall Yield (%) | Purity After Workup |
---|---|---|---|
Sequential (Br→F) | 3 | 73 | >98% |
Sequential (F→Br) | 3 | 68 | 95% |
Direct (BrF) | 1 | 48 | 75% |
Metal-assisted (CuBr₂/KF) | 2 | 55 | 85% |
The C3-hydroxyl group’s reactivity necessitates protection during halogenation to prevent O-alkylation or oxidation:
Acetyl Protection: Acetylation with acetic anhydride/pyridine (25°C, 2 h) gives the O-acetate. However, base-mediated halogenation (e.g., NBS/DBU) cleaves the ester, limiting utility to acid conditions. Deprotection requires NaOH/MeOH, causing 10–15% hydrolysis byproducts [5].
Tetrahydropyranyl (THP) Protection: The THP ether, formed with dihydropyran/PPTS (catalyst), withstands basic bromination and S~N~Ar fluorination. It exhibits stability up to pH 12, enabling full functionalization. Cleavage with dilute HCl (20°C, 1 h) restores the hydroxyl group quantitatively [5].
Silyl Protection: tert-Butyldimethylsilyl (TBS) ethers offer orthogonal deprotection but are incompatible with fluoride-based reagents (e.g., TBAF), restricting use in fluorination steps [5].
Optimized Protocol:
Table 4: Protecting Group Performance Under Halogenation Conditions
Protecting Group | Installation Yield (%) | Stability to NBS/DAST | Deprotection Yield (%) |
---|---|---|---|
Acetyl | 95 | Low (cleaved by base) | 85 |
THP | 90 | High | 98 |
TBS | 92 | Moderate (F⁻ sensitive) | 90 |
Benzyl | 88 | High | 95 (requires H₂/Pd) |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6